1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
Overview
Description
“1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 933707-48-3 . It is used in various fields such as Analytical Chemistry, Cell Culture & Analysis, Clinical & Diagnostics, Industrial Microbiology, mRNA Development & Manufacturing, and more .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes “1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine”, has been well studied in the past decade . The synthetic pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of “1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine” is represented by the SMILES stringCc1cccn2c (CN)cnc12
. The InChI code for this compound is 1S/C9H11N3/c1-7-3-2-4-12-6-8 (5-10)11-9 (7)12/h2-4,6H,5,10H2,1H3
.
Scientific Research Applications
Use in Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : “1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine” is used as a building block in organic synthesis .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes : The outcomes of using this compound in organic synthesis were not provided in the source .
Synthesis of Imidazo[1,2-a]pyridines
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound is used in the synthesis of imidazo[1,2-a]pyridines, a class of compounds that have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
- Methods of Application : The synthesis involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .
- Results or Outcomes : The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound is used in the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids . These compounds possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, anti-inflammatory drugs . Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer, cardiovascular diseases, as well as Alzheimer’s disease .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes : The outcomes of using this compound in the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids were not provided in the source .
Synthesis of 3-Substituted Imidazo[1,2-a]Pyridines
- Scientific Field : Medicinal Chemistry
- Application Summary : “1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine” is used in the synthesis of 3-substituted imidazo[1,2-a]pyridines . These compounds are potential antisecretory and cytoprotective antiulcer agents .
- Methods of Application : The synthetic routes began with cyclization of aminopyridines and chloro ketones to give imidazo[1,2-a]pyridines .
- Results or Outcomes : The outcomes of using this compound in the synthesis of 3-substituted imidazo[1,2-a]pyridines were not provided in the source .
Synthesis of Heterocyclic Building Blocks
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used as a building block in the synthesis of various heterocyclic compounds .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes : The outcomes of using this compound in the synthesis of heterocyclic building blocks were not provided in the source .
Synthesis of Imidazo[1,2-a]pyridines under Microwave Irradiation
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in a solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
- Methods of Application : The synthesis involves a condensation reaction of 2-aminopyridines with α-bromoketones under microwave irradiation .
- Results or Outcomes : The method resulted in good to excellent yields of imidazo[1,2-a]pyridines .
Safety And Hazards
properties
IUPAC Name |
(8-methylimidazo[1,2-a]pyridin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-3-2-4-12-8(5-10)6-11-9(7)12/h2-4,6H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDUDKHRMOLAJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650941 | |
Record name | 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine | |
CAS RN |
933707-48-3 | |
Record name | 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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